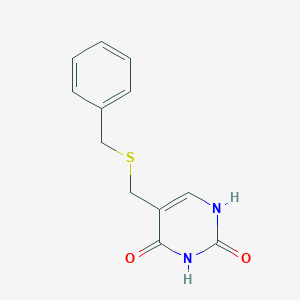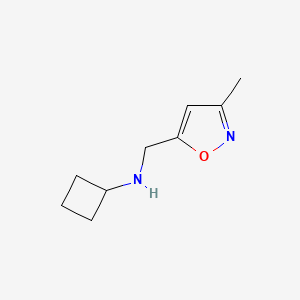![molecular formula C14H17Cl B13997841 Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- CAS No. 33732-68-2](/img/structure/B13997841.png)
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- is an organic compound characterized by a bicyclic structure with a chlorine atom and a phenyl group attached. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The presence of the chlorine atom and phenyl group imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- typically involves a series of organic reactions. One common method is the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and subsequent reactions introduce the chlorine and phenyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atom or the phenyl group.
Addition Reactions: The bicyclic structure can participate in addition reactions, especially with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- involves its interaction with molecular targets through its chlorine and phenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the chlorine and phenyl groups, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]octene: Contains a double bond, which imparts different chemical properties and reactivity.
Norbornane: Another bicyclic compound with different ring strain and reactivity compared to bicyclo[2.2.2]octane derivatives.
Uniqueness
Bicyclo[22The rigid bicyclic structure also contributes to its stability and makes it an interesting compound for scientific research .
Propriétés
Numéro CAS |
33732-68-2 |
|---|---|
Formule moléculaire |
C14H17Cl |
Poids moléculaire |
220.74 g/mol |
Nom IUPAC |
1-chloro-4-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17Cl/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
Clé InChI |
ZHWPZWVGLRJGPD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


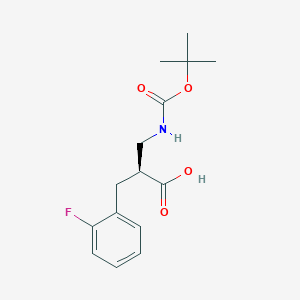
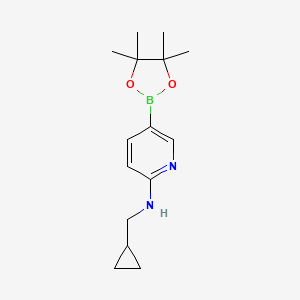
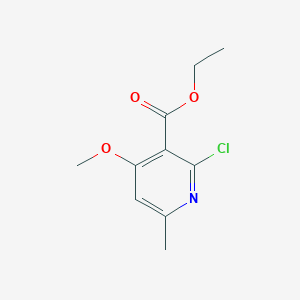
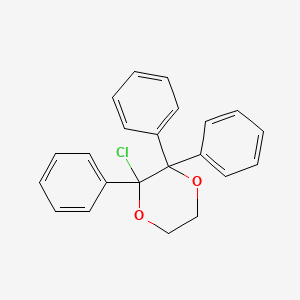
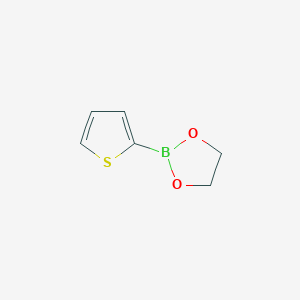
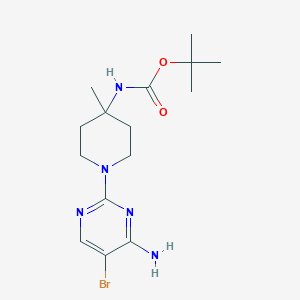
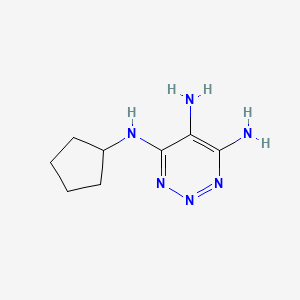
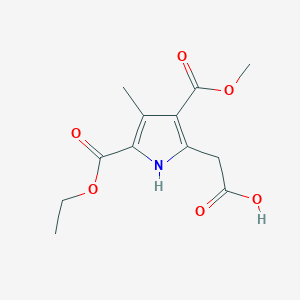
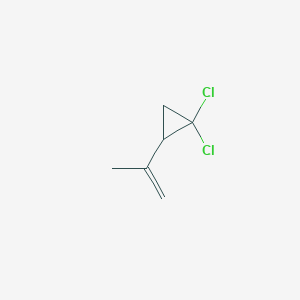
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
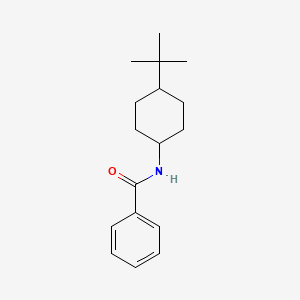
![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
